molecular formula C18H14Cl2N2O4S B2651926 ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate CAS No. 339015-14-4

ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate

Cat. No.: B2651926
CAS No.: 339015-14-4
M. Wt: 425.28
InChI Key: DRRHYUKUYDOMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate is an organic compound that features a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate typically involves the reaction of 2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.

    Materials Science: Possible applications in the development of new materials with unique properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate involves its interaction with specific molecular targets. The quinazoline ring system can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate: shares similarities with other quinazoline derivatives.

    2,4-Dichloro-5-quinazolinyl derivatives: These compounds have similar core structures but may differ in their functional groups and substituents.

Uniqueness

The presence of the ethyl ester and the specific substitution pattern on the phenoxy group makes this compound unique. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

Ethyl 2-{2,4-dichloro-5-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]phenoxy}acetate, with the CAS number 339015-14-4, is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C18H14Cl2N2O4S
  • Molecular Weight : 425.29 g/mol
  • Boiling Point : 578.0 ± 60.0 °C (predicted)
  • Density : 1.54 ± 0.1 g/cm³ (predicted)
  • pKa : 9.87 ± 0.20 (predicted) .

Structure

The compound features a quinazoline moiety, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of dichloro and sulfanyl groups enhances its potential interaction with biological targets.

Anticancer Properties

Recent studies have shown that quinazoline derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated low IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µg/mL)
Ethyl 2-{...}HCT-1161.9
Ethyl 2-{...}MCF-72.3
DoxorubicinHCT-1163.23

These results indicate that the compound may be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Research into related quinazoline derivatives has shown effective inhibition against bacterial strains, suggesting that this compound might also possess similar activities .

The mechanism by which quinazoline derivatives exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cellular proliferation and survival. For instance, some studies have indicated that these compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, leading to reduced virulence .

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several quinazoline derivatives and tested their anticancer activity against different cell lines. Ethyl 2-{...} was among the compounds tested, showing promising results in inhibiting tumor growth in vitro.

Findings:

  • Cell Viability : Significant reduction in viability was observed at concentrations as low as 1 µg/mL.
  • Mechanism : The study suggested that the compound induces apoptosis through the activation of caspase pathways .

Study on Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of similar compounds found that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.

Results:

  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 50 µg/mL against various bacterial strains.
  • Potential Applications : These findings support the potential use of such compounds in developing new antibiotics .

Properties

IUPAC Name

ethyl 2-[2,4-dichloro-5-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-2-25-16(23)9-26-15-8-14(11(19)7-12(15)20)22-17(24)10-5-3-4-6-13(10)21-18(22)27/h3-8H,2,9H2,1H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRHYUKUYDOMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.